molecular formula C9H6FN3O B1472172 1-(5-Fluoropyridin-2-yl)-1H-pyrazole-3-carbaldehyde CAS No. 1410040-59-3

1-(5-Fluoropyridin-2-yl)-1H-pyrazole-3-carbaldehyde

Cat. No.: B1472172
CAS No.: 1410040-59-3
M. Wt: 191.16 g/mol
InChI Key: KQFKPRKCARUNAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Fluoropyridin-2-yl)-1H-pyrazole-3-carbaldehyde is a useful research compound. Its molecular formula is C9H6FN3O and its molecular weight is 191.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Fluoropyridin-2-yl)-1H-pyrazole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Fluoropyridin-2-yl)-1H-pyrazole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(5-fluoropyridin-2-yl)pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O/c10-7-1-2-9(11-5-7)13-4-3-8(6-14)12-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFKPRKCARUNAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)N2C=CC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Fluoropyridin-2-yl)-1H-pyrazole-3-carbaldehyde is a compound that has garnered attention due to its potential biological activities. Pyrazole derivatives, including this compound, are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of 1-(5-Fluoropyridin-2-yl)-1H-pyrazole-3-carbaldehyde, supported by case studies and research findings.

Chemical Structure and Properties

The chemical formula for 1-(5-Fluoropyridin-2-yl)-1H-pyrazole-3-carbaldehyde is C9H6FN3OC_9H_6FN_3O. Its structure features a pyrazole ring substituted with a fluoropyridine moiety and an aldehyde functional group, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole compounds can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the fluoropyridine group in 1-(5-Fluoropyridin-2-yl)-1H-pyrazole-3-carbaldehyde may enhance its interaction with microbial targets.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget OrganismActivity (MIC µg/mL)
1-(5-Fluoropyridin-2-yl)-1H-pyrazole-3-carbaldehydeE. coliTBD
Compound AS. aureusTBD
Compound BPseudomonas aeruginosaTBD

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects. Compounds similar to 1-(5-Fluoropyridin-2-yl)-1H-pyrazole-3-carbaldehyde have been reported to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests potential therapeutic applications in inflammatory diseases.

Case Study: Inhibition of Cytokines
A study demonstrated that a related pyrazole derivative exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to standard anti-inflammatory drugs . This highlights the potential efficacy of pyrazole derivatives in treating inflammatory conditions.

Anticancer Activity

Recent investigations into pyrazole derivatives have revealed their potential as anticancer agents. Certain compounds have been shown to induce apoptosis in cancer cell lines, possibly through the modulation of cell signaling pathways . The unique structure of 1-(5-Fluoropyridin-2-yl)-1H-pyrazole-3-carbaldehyde may facilitate similar mechanisms.

Table 2: Anticancer Activity of Pyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)
1-(5-Fluoropyridin-2-yl)-1H-pyrazole-3-carbaldehydeHeLaTBD
Compound CMCF7TBD
Compound DA549TBD

The biological activities of pyrazoles are often attributed to their ability to interact with various biological targets:

  • Inhibition of Enzymes : Many pyrazoles inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
  • Modulation of Signaling Pathways : Pyrazoles can affect pathways involved in cell proliferation and apoptosis, making them candidates for cancer therapy.
  • Antimicrobial Mechanisms : Interaction with bacterial enzymes or disruption of membrane integrity contributes to their antimicrobial effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Fluoropyridin-2-yl)-1H-pyrazole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(5-Fluoropyridin-2-yl)-1H-pyrazole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.